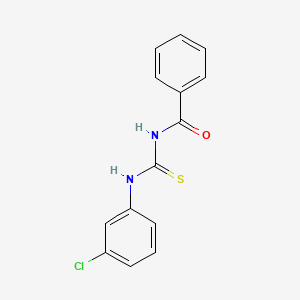

Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-

Description

Contextualization within Thioamide and Urea (B33335) Chemistry Research

The study of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is firmly rooted in the well-established fields of thioamide and urea chemistry. Thioamides are organosulfur compounds that are structural analogs of amides, where the oxygen atom is replaced by a sulfur atom. This substitution imparts unique chemical properties, including altered reactivity and electronic characteristics. nih.gov Urea, on the other hand, is a simple organic compound with two amine groups joined by a carbonyl functional group.

The combination of these two functionalities in acylthioureas, such as the title compound, results in a molecule with a rich chemical profile. The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group, along with N-H protons, allows for diverse chemical transformations and intermolecular interactions, such as hydrogen bonding. These structural features are pivotal in their roles as versatile building blocks for the synthesis of various heterocyclic compounds. ufba.br

Significance of Thiourea (B124793) Derivatives in Academic Research

Thiourea and its derivatives have long been a focal point of academic and industrial research due to their broad spectrum of applications. nih.gov

The history of thiourea chemistry dates back to the 19th century, and since then, these compounds have been recognized for their diverse reactivity and utility. Foundational studies focused on their synthesis and basic chemical properties. Over time, research expanded to explore their coordination chemistry with various metals and their use as reagents in organic synthesis. For instance, thiourea derivatives have been instrumental in the preparation of important heterocyclic systems like thiazoles and pyrimidines. ufba.br The ability of the thiourea moiety to act as a ligand has also been extensively studied, leading to the development of numerous coordination compounds with interesting properties.

Contemporary research on thiourea derivatives is increasingly directed towards their biological applications. There is a growing body of evidence demonstrating the potential of these compounds as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents. nih.govbiointerfaceresearch.comhilarispublisher.com The structural versatility of the thiourea scaffold allows for the synthesis of large libraries of compounds with diverse substituents, which can be screened for various biological activities.

Recent trends also include the development of thiourea-based organocatalysts for asymmetric synthesis and the design of chemosensors for the detection of anions and metal ions. The ability of the thiourea group to form strong hydrogen bonds is a key feature exploited in these applications.

Overview of Current Research Trajectories for Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-

While extensive research has been conducted on the broader class of benzoylthiourea (B1224501) derivatives, specific studies focusing solely on Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- are more limited. However, based on the research trends for structurally similar compounds, several research trajectories can be inferred.

Synthesis and Structural Analysis: The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with 3-chloroaniline (B41212). Detailed structural characterization is a key area of research for this class of compounds. X-ray crystallography studies on analogous compounds, such as 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea, have revealed important details about their molecular geometry, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. ufba.br Such studies are crucial for understanding the structure-activity relationships of these molecules.

Biological Evaluation: A significant portion of the research on benzoylthiourea derivatives is focused on their potential biological activities.

Antimicrobial Activity: Many thiourea derivatives have been reported to possess antibacterial and antifungal properties. nih.gov Research in this area would involve screening Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- against a panel of pathogenic bacteria and fungi to determine its efficacy. The presence of the chlorine atom on the phenyl ring is a common feature in many bioactive compounds and could influence its antimicrobial potential.

Anticancer Activity: The anticancer potential of thiourea derivatives is another active area of investigation. hilarispublisher.comcore.ac.uk Studies on similar compounds have explored their cytotoxic effects against various cancer cell lines. Research on the title compound would likely involve in vitro cytotoxicity assays to assess its ability to inhibit the growth of cancer cells.

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. biointerfaceresearch.comresearchgate.net For example, some have shown potent urease inhibitory activity. Investigating the ability of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- to inhibit specific enzymes could be a promising research direction.

Coordination Chemistry: The presence of nitrogen, oxygen, and sulfur atoms makes Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- a potential ligand for the formation of metal complexes. Research in this area would involve synthesizing and characterizing coordination compounds with various transition metals. These metal complexes could exhibit novel chemical and physical properties, including enhanced biological activity compared to the free ligand. nih.govsciencepublishinggroup.com

The following table summarizes the key research areas for benzoylthiourea derivatives, which are applicable to the title compound:

| Research Area | Focus |

| Synthesis and Characterization | Development of efficient synthetic routes and detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy. ufba.brmdpi.comuitm.edu.myresearchgate.net |

| Antimicrobial Studies | Evaluation of antibacterial and antifungal activity against a range of pathogenic microorganisms. nih.govnih.govnih.govnih.govresearchgate.net |

| Anticancer Research | Investigation of cytotoxic effects on various cancer cell lines and elucidation of the mechanism of action. hilarispublisher.comcore.ac.uksemanticscholar.org |

| Enzyme Inhibition | Screening for inhibitory activity against specific enzymes, such as urease, to identify potential therapeutic agents. biointerfaceresearch.comresearchgate.net |

| Coordination Chemistry | Synthesis and characterization of metal complexes and exploration of their potential applications in catalysis and medicine. nih.govsciencepublishinggroup.com |

General Synthetic Routes to N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a cornerstone of medicinal and coordination chemistry, owing to the wide range of biological and industrial applications of these compounds. nih.govuzh.ch Several synthetic strategies have been developed, ranging from classic solution-phase reactions to modern solvent-free techniques. These methods offer versatility in introducing a wide array of substituents onto the thiourea backbone.

Isothiocyanate-Mediated Approaches

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the addition of a primary or secondary amine to an isothiocyanate. nih.govresearchgate.net This reaction is highly efficient and typically proceeds under mild conditions, often referred to as a "click-type" reaction due to its reliability and high yields. nih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable N,N'-disubstituted thiourea derivative. The reaction is versatile, accommodating a wide range of aromatic and aliphatic amines and isothiocyanates. nih.govmdpi.com In instances where the desired isothiocyanate is not commercially available, it can be generated in situ. A common method involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to produce an acyl isothiocyanate intermediate. nih.govnih.gov This intermediate is then immediately reacted with an appropriate amine to yield the target acylthiourea derivative. nih.gov

Table 1: Overview of Isothiocyanate-Mediated Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| Amine (R-NH₂) | Isothiocyanate (R'-NCS) | N-R, N'-R'-disubstituted thiourea | High efficiency, mild conditions, broad substrate scope. |

Condensation Reactions with Thiourea Precursors

Alternative synthetic routes involve the use of various thiourea precursors and condensation agents. These methods are particularly useful when isothiocyanates are unstable or difficult to access.

One established method is the reaction of amines with carbon disulfide. beilstein-journals.orgorganic-chemistry.org This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which can then be treated to yield the thiourea. beilstein-journals.org Another versatile reagent is 1,1'-thiocarbonyldiimidazole (TCDI). TCDI reacts with amines to form thioureas and is considered a safer alternative to the highly toxic and volatile thiophosgene. nih.gov For instance, N,N′-bis[2-(dialkylamino)phenyl]thioureas have been successfully prepared by treating 2-amino-N,N′-dialkylaniline with TCDI. nih.gov

Furthermore, stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated, allowing for the synthesis of various thiocarbonyl compounds. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green chemistry tool for synthesizing thioureas. nih.govnih.govpreprints.org These solvent-free or liquid-assisted grinding (LAG) methods offer significant advantages, including reduced solvent waste, shorter reaction times, and often quantitative yields. nih.govnih.gov

The mechanochemical "click" reaction between amines and isothiocyanates has been shown to be highly efficient. nih.govresearchgate.net Manual grinding in a mortar and pestle or automated ball milling can produce N,N'-disubstituted thioureas in minutes with near-quantitative conversion, regardless of whether the reactants are solids or liquids. nih.gov This approach is not only environmentally friendly but also enables the synthesis of compounds that might be difficult to obtain through conventional solution-based methods. nih.gov The efficiency of mechanochemical synthesis has been exploited for the quantitative transformation of expensive, enantiomerically-pure chiral reagents into valuable organocatalysts. beilstein-journals.org

Specific Synthesis of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-

The synthesis of the target compound, Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, falls under the category of N-acyl, N'-aryl disubstituted thioureas. The most direct and commonly employed method for this class of compounds is the reaction of an in situ generated benzoyl isothiocyanate with 3-chloroaniline. nih.govresearchgate.net

Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate salt, typically ammonium thiocyanate, in a suitable solvent like acetone (B3395972). This reaction forms benzoyl isothiocyanate and a salt byproduct (e.g., ammonium chloride). researchgate.net

Formation of the Thiourea : The freshly prepared benzoyl isothiocyanate is then reacted directly with 3-chloroaniline. The nucleophilic amine group of 3-chloroaniline attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea. researchgate.net

Reaction Conditions and Optimization Strategies

The successful synthesis of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea relies on carefully controlled reaction conditions.

Solvent : Anhydrous acetone is a commonly used solvent for both steps of the reaction as it effectively dissolves the reactants and does not interfere with the isothiocyanate intermediate. nih.gov

Temperature : The initial formation of benzoyl isothiocyanate is often performed under reflux to ensure complete reaction. nih.gov The subsequent addition of the amine and the final condensation step are also typically carried out under reflux to drive the reaction to completion.

Stoichiometry : Equimolar ratios of the reactants are generally used. For the formation of the isothiocyanate, a 1:1 molar ratio of benzoyl chloride to ammonium thiocyanate is employed. Subsequently, a 1:1 ratio of the resulting isothiocyanate and 3-chloroaniline is used.

Reaction Time : The formation of benzoyl isothiocyanate can take approximately one hour under reflux. nih.gov The second step, the reaction with the amine, typically requires a longer reflux period, often around two hours, to ensure a high yield of the final product.

Optimization strategies may involve adjusting the temperature to minimize side reactions or varying the reaction time to maximize yield. The purity of the starting materials, particularly the use of anhydrous solvent, is crucial to prevent hydrolysis of the benzoyl chloride and the isothiocyanate intermediate.

Table 2: Typical Reaction Parameters for the Synthesis of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea

| Step | Reactants | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 1 | Benzoyl Chloride, Ammonium Thiocyanate | 1:1 | Anhydrous Acetone | Reflux | ~1 hour |

Purification and Isolation Techniques

Once the reaction is complete, a systematic approach is required to isolate and purify the final product.

Initial Isolation : The reaction mixture is typically cooled to room temperature and then poured into cold water to precipitate the crude solid product. nih.gov This step helps to remove any water-soluble byproducts and unreacted starting materials.

Filtration : The precipitated solid is collected by vacuum filtration and washed with water and then often with a cold solvent like ethanol (B145695) or acetone to remove residual impurities.

Recrystallization : The primary method for purifying the crude product is recrystallization. Ethanol is a frequently used solvent for recrystallizing N-benzoyl-N'-aryl thioureas. The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified product is then collected by filtration and dried, for instance, in a desiccator over anhydrous calcium chloride.

The purity of the final compound, 1-benzoyl-3-(3-chlorophenyl)-2-thiourea, is typically confirmed using analytical techniques such as melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). analis.com.my

An in-depth examination of the synthetic methodologies and chemical transformations of the compound Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, also known as 1-benzoyl-3-(3-chlorophenyl)-2-thiourea, reveals a landscape rich with possibilities for derivatization and complex chemical reactions. This article focuses exclusively on the chemical nature of this compound, exploring its structural modification, reactivity, and transformation pathways.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21258-04-8 |

|---|---|

Molecular Formula |

C14H11ClN2OS |

Molecular Weight |

290.8 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |

InChI Key |

JDYWSTPUOHTVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallography of Urea (B33335), 1-benzoyl-3-(3-chlorophenyl)-2-thio- and Its Derivatives

X-ray crystallography has been instrumental in determining the exact solid-state structure of this compound, revealing a host of details about its molecular geometry and the forces that dictate its crystalline architecture.

Single-crystal X-ray diffraction analysis of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- has unequivocally established its crystal structure. The compound crystallizes in the monoclinic crystal system with the space group P21/n. researchgate.net The unit cell parameters have been determined to be a = 11.2191(9) Å, b = 4.5955(4) Å, and c = 25.631(2) Å, with a β angle of 100.438(2)°. researchgate.net The volume of the unit cell is 1299.61(19) ų. researchgate.net These parameters define the fundamental repeating unit of the crystal lattice.

The molecule adopts a specific conformation in the solid state. The dihedral angle between the two aromatic rings, the benzoyl and the 3-chlorophenyl groups, is 19.02(9)°. researchgate.net This twist is a notable feature of its three-dimensional structure. The central thiourea (B124793) moiety is essentially planar, a common characteristic for this class of compounds. The molecule exists in the thione form, which is evidenced by the typical C=S and C=O double bond lengths, as well as shortened C-N bond lengths within the thiourea core. nih.gov An intramolecular N—H⋯O hydrogen bond further stabilizes the molecular conformation, forming a six-membered ring. nih.gov

The crystal packing of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is stabilized by a network of intermolecular hydrogen bonds. Specifically, pairs of N—H⋯S hydrogen bonds link adjacent molecules, creating centrosymmetric dimers. researchgate.netnih.gov These dimers are a recurring structural motif in related benzoylthiourea (B1224501) compounds. The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, although specific studies detailing this interaction for this particular compound are not prevalent. Similarly, while the aromatic rings could potentially engage in π-π stacking interactions, the observed crystal packing is primarily dictated by the more dominant hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For the target compound, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, the ¹H NMR spectrum in a suitable deuterated solvent such as DMSO-d6 would be expected to show distinct signals for the two N-H protons, likely in the downfield region due to their acidic nature and involvement in hydrogen bonding. The protons of the benzoyl and 3-chlorophenyl rings would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, with their precise chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

The ¹³C NMR spectrum would be expected to show characteristic signals for the carbonyl carbon and the thiocarbonyl (C=S) carbon. For related benzoylthiourea derivatives, the thiocarbonyl carbon resonance typically appears around δ 180 ppm. researchgate.net The aromatic carbons would give rise to a series of signals in the typical aromatic region (approximately δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The remaining carbon signals would correspond to the other carbons of the benzoyl and 3-chlorophenyl rings.

Two-Dimensional NMR Methodologies for Structural Confirmation

While one-dimensional NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of these signals and for confirming the molecular structure. nih.govchula.ac.th Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. nih.govchula.ac.th

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 1-benzoyl-3-(3-chlorophenyl)-2-thiourea, COSY spectra would show correlations between the adjacent protons within the benzoyl and 3-chlorophenyl rings, allowing for unambiguous assignment of the aromatic multiplets. chula.ac.th

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances by linking them to their known proton assignments. nih.govchula.ac.th

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity across the entire molecular framework. nih.govchula.ac.th For instance, correlations would be expected between the N-H protons and the carbonyl (C=O) and thiocarbonyl (C=S) carbons, as well as between the aromatic protons and the carbons of the adjacent rings and the central urea backbone. chula.ac.th

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous confirmation of the chemical structure of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea. nih.gov

Interactive Table: Expected 2D NMR Correlations for 1-benzoyl-3-(3-chlorophenyl)-2-thiourea

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| NH -CO | NH -CS | - | C=O, C=S, Aromatic C (adjacent to N) |

| NH -CS | NH -CO | - | C=S, C=O, Aromatic C (adjacent to N) |

| Benzoyl Protons | Other Benzoyl Protons | Corresponding Benzoyl Carbons | Other Benzoyl Carbons, C=O Carbon |

| 3-Chlorophenyl Protons | Other 3-Chlorophenyl Protons | Corresponding 3-Chlorophenyl Carbons | Other 3-Chlorophenyl Carbons, C=S Carbon |

Dynamic NMR Studies for Conformational Exchange

The 1-benzoyl-3-(3-chlorophenyl)-2-thiourea molecule possesses several single bonds (e.g., C-N bonds) around which rotation may be restricted due to steric hindrance or the partial double-bond character arising from resonance. This restricted rotation can lead to the existence of different conformers that may interconvert at a rate observable on the NMR timescale.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational exchange processes. At low temperatures, the rate of interconversion may be slow enough for distinct signals from each conformer to be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov

For benzoylthiourea derivatives, a key conformational feature is the potential for an intramolecular hydrogen bond between the N-H proton adjacent to the benzoyl group and the carbonyl oxygen. nih.gov This creates a stable six-membered ring-like structure. nih.gov Dynamic NMR could be used to study the kinetics of the formation and breaking of this hydrogen bond and the rotation around the N-C(O) and N-C(S) bonds. The presence of broad signals in the room-temperature NMR spectrum can be an initial indicator of such dynamic processes at play. nih.gov

Vibrational Spectroscopic Investigations (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds.

Characteristic Absorption Bands and Functional Group Analysis

The IR spectrum of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea is characterized by several distinct absorption bands that correspond to the vibrations of its specific functional groups. These bands serve as a diagnostic fingerprint for the compound's structure.

Key characteristic absorption bands for N-benzoyl-N'-aryl thiourea derivatives include:

N-H Stretching: Typically observed in the range of 3150-3400 cm⁻¹. The presence of two N-H groups can lead to multiple bands in this region. nih.govmdpi.com Intramolecular hydrogen bonding often causes a shift and broadening of these bands.

C=O Stretching: A strong, sharp absorption band characteristic of the benzoyl carbonyl group is found in the region of 1630-1690 cm⁻¹. chula.ac.thmdpi.com Its exact position is sensitive to the electronic environment and hydrogen bonding.

Aromatic C=C Stretching: Multiple bands of variable intensity are typically seen in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

C-N Stretching and N-H Bending: These vibrations often appear coupled and are found in the 1500-1550 cm⁻¹ and 1150 cm⁻¹ regions. chula.ac.thmdpi.com

C=S Stretching: The thiocarbonyl group gives rise to a characteristic absorption band, which is typically found in the 1240-1390 cm⁻¹ range. nih.govmdpi.com

Interactive Table: Typical IR Absorption Bands for 1-benzoyl-3-(3-chlorophenyl)-2-thiourea

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3150 - 3400 | Medium |

| C=O (Amide) | Stretching | 1630 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| C-N | Stretching | ~1150 | Medium |

| C=S | Stretching | ~1240 - 1390 | Medium |

Conformational Information from Vibrational Spectra

Vibrational spectra can offer insights into the molecule's preferred conformation. The formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C) significantly influences the vibrational frequencies of the involved groups. nih.gov This hydrogen bonding typically leads to a lowering of the C=O stretching frequency and a shift in the N-H stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded state. nih.gov The existence of this intramolecular hydrogen bond helps to stabilize a planar, six-membered ring-like conformation, which is a common structural feature in this class of compounds. nih.gov

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition. Tandem mass spectrometry (MS/MS) further provides information about the molecular structure by analyzing the fragmentation patterns of the parent ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. chula.ac.th

For 1-benzoyl-3-(3-chlorophenyl)-2-thiourea (C₁₄H₁₁ClN₂OS), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. Experimental measurement of the m/z value using techniques like electrospray ionization time-of-flight (ESI-TOF) mass spectrometry and comparison with the calculated value confirms the elemental formula. chula.ac.th The isotopic pattern is also highly informative; the presence of one chlorine atom results in a characteristic [M+2]⁺ peak with an intensity approximately one-third that of the molecular ion peak [M]⁺, providing further structural confirmation. hilarispublisher.com

The fragmentation of benzoylthiourea derivatives under mass spectrometric conditions often proceeds through characteristic pathways. hilarispublisher.com Common fragmentation mechanisms observed for related structures include:

Cleavage of the Acyl Amine Bond: A primary fragmentation pathway involves the cleavage of the bond between the benzoyl group and the thiourea moiety, or the bond between the chlorophenyl group and the thiourea core. This can lead to the formation of characteristic ions such as the benzoyl cation (C₆H₅CO⁺, m/z 105) or ions related to the chlorophenyl isothiocyanate fragment. hilarispublisher.comnih.gov

Loss of Neutral Molecules: The elimination of small, stable neutral molecules is another common fragmentation route. nih.gov

Rearrangements: Intramolecular rearrangement reactions can occur prior to or during fragmentation, leading to the formation of stable cyclic structures. nih.gov

A plausible fragmentation pathway for 1-benzoyl-3-(3-chlorophenyl)-2-thiourea would involve the initial formation of the molecular ion, followed by cleavage at the N-C(S) or N-C(O) bonds to yield key fragment ions that are diagnostic of the benzoyl and 3-chlorophenyl substituents. hilarispublisher.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting precursor ions and analyzing the resulting product ions. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

In the analysis of N-benzoyl-N'-(substituted phenyl)thiourea derivatives, common fragmentation patterns are observed. These typically involve the cleavage of the amide and thioamide bonds. Key fragmentation pathways often lead to the formation of benzoyl cations (C₆H₅CO⁺) and substituted phenyl isothiocyanate cations. Further fragmentation of these primary ions can also occur, providing deeper structural insights.

While general fragmentation behaviors for this class of compounds are understood, specific, detailed tandem mass spectrometry (MS/MS) fragmentation data for the 1-benzoyl-3-(3-chlorophenyl)-2-thiourea isomer was not found in the available research. The precise fragmentation pattern, including the relative abundances of specific product ions, would require a dedicated MS/MS experimental study on this particular compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It precisely measures the weight percentage of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample. This data is then compared against the theoretical values calculated from the proposed chemical formula to confirm its stoichiometric accuracy.

The molecular formula for 1-benzoyl-3-(3-chlorophenyl)-2-thiourea has been established as C₁₄H₁₁ClN₂OS through crystallographic studies. researchgate.net This corresponds to a molecular weight of 290.76 g/mol . researchgate.net The theoretical elemental composition derived from this formula provides the benchmark for experimental verification.

The comparison between the calculated and (when experimentally determined) found values for the elemental composition is critical for confirming the purity and identity of the compound.

Table 1: Theoretical Elemental Composition of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 57.83 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 3.82 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.19 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.64 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.50 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.03 |

| Total | 290.79 | 100.00 |

Computational and Theoretical Investigations of Urea, 1 Benzoyl 3 3 Chlorophenyl 2 Thio

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Density Functional Theory (DFT) is a widely used method for N-acyl thiourea (B124793) derivatives due to its balance of accuracy and computational efficiency. rajpub.comnih.gov These calculations help in determining various molecular properties before the compound is synthesized, guiding further experimental work.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G++(d,p)), researchers can calculate equilibrium bond lengths, bond angles, and dihedral angles. rajpub.com

The calculated geometric parameters for the target molecule are expected to be in good agreement with experimental data from closely related structures.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for Benzoylthiourea (B1224501) Derivatives

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=S | 1.68 | O=C-N | 121 |

| C=O | 1.23 | S=C-N | 124 |

| C-N (Thiourea) | 1.35 - 1.40 | C-N-C | 127 |

| C-N (Amide) | 1.38 | N-C-N | 115 |

| C-Cl | 1.74 | C-C-Cl | 119 |

Note: Data are representative values based on crystallographic data of similar compounds like 1-benzoyl-3-(4-chlorophenyl)thiourea and 1-(3-chlorobenzoyl)-3-phenylthiourea. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and its distribution indicates the sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its location highlights sites prone to nucleophilic attack. youtube.com For benzoyl thiourea derivatives, the HOMO is typically localized over the thiourea moiety and the phenyl ring attached to it, while the LUMO is often distributed over the benzoyl group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Acyl Thiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: Values are illustrative based on DFT calculations for similar acyl thiourea compounds. Actual values for Urea (B33335), 1-benzoyl-3-(3-chlorophenyl)-2-thio- would require specific calculation. nih.gov

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). rajpub.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, allowing for a direct comparison with experimental spectra. rajpub.com

For Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, key vibrational modes include:

N-H stretching: Expected in the 3100-3300 cm⁻¹ region.

C=O stretching: A strong band typically observed around 1670 cm⁻¹.

C=S stretching: Expected in the 1300-1400 cm⁻¹ range.

C-N stretching: Found in the 1400-1500 cm⁻¹ region.

C-Cl stretching: An absorption expected around 700-800 cm⁻¹.

Comparing the computed spectrum with the experimental one helps confirm the molecular structure and provides a detailed assignment of the spectral bands. rajpub.com

Table 3: Key Vibrational Frequencies for N-Benzoyl-N'-(chlorophenyl)thiourea Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (Scaled) rajpub.com | Assignment |

|---|---|---|---|

| ν(N-H) | ~3251 | ~3240 | N-H stretching |

| ν(C=O) | ~1670 | ~1665 | Carbonyl stretching |

| ν(C-N) | ~1450 | ~1445 | C-N stretching coupled with N-H bending |

| ν(C=S) | ~1341 | ~1335 | Thionyl stretching |

| ν(C-Cl) | ~765 | ~760 | C-Cl stretching |

Note: Experimental data is for the para-chloro isomer. Theoretical data is representative of benzoyl thiourea calculations.

To visualize and quantify chemical reactivity, several descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, the MEP map would be expected to show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen and sulfur atoms, making them likely sites for electrophilic attack or coordination to metal ions.

Positive potential (blue): Located around the N-H protons, indicating these are the most probable sites for nucleophilic attack.

Fukui functions are another set of reactivity descriptors derived from DFT that identify which atoms in a molecule are more susceptible to undergoing an electrophilic, nucleophilic, or radical attack.

Many chemical processes occur in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's properties. The presence of a solvent can influence the optimized geometry, electronic structure, and reactivity by stabilizing charges and altering the energy levels of molecular orbitals. Investigating solvent effects is crucial for a more realistic theoretical description of the molecule's behavior in a specific medium.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule by simulating its atomic motions over time. rsc.org

For a flexible molecule like Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, MD simulations can reveal:

The relative stability of different conformers (e.g., resulting from rotation around C-N single bonds).

The dynamics of intramolecular hydrogen bonding.

These simulations are valuable for understanding how the molecule's shape and flexibility might relate to its interactions with biological targets or other molecules. jppres.com

Exploration of Conformational Space in Solution

The three-dimensional structure of N-(3-chlorophenyl)-N'-benzoylthiourea is fundamental to its chemical behavior and interactions. While crystal structure analysis reveals a solid-state conformation characterized by intramolecular N-H···O hydrogen bonds that create an essentially planar central thiourea unit, the conformational landscape in solution is more complex and dynamic.

Computational studies on related N,N'-disubstituted thiourea derivatives indicate that the molecule likely exists in various conformational states in solution. The key determinants of these conformations are the rotational barriers around the C-N bonds of the thiourea moiety. The relative orientation of the benzoyl and 3-chlorophenyl groups with respect to the thiocarbonyl (C=S) group defines the accessible conformational space. In the solid state, the phenyl and benzoyl groups are observed to be in cis and trans arrangements, respectively, relative to the C=S bond. In solution, it is expected that other low-energy conformations are also populated, influenced by the solvent environment. The equilibrium between these conformers can be investigated using computational methods such as Density Functional Theory (DFT) to calculate the potential energy surface and predict the most stable conformations in different solvents.

Ligand Flexibility and Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understanding the flexibility and dynamic behavior of N-(3-chlorophenyl)-N'-benzoylthiourea over time. Such simulations can reveal the fluctuations of the molecule around its equilibrium geometries and the transitions between different conformational states.

Studies on similar benzoylthiourea derivatives complexed with metal ions have utilized MD simulations to assess the stability of the ligand-receptor interactions. For instance, a 50 ns molecular dynamics simulation of a related bis-(1-(3-chlorobenzoyl)-3-methylthiourea) platinum (II) complex demonstrated stable interactions with its target receptor. nih.gov The root-mean-square deviation (RMSD) plots from such simulations provide a measure of the structural stability of the complex over the simulation time. nih.gov For N-(3-chlorophenyl)-N'-benzoylthiourea itself, MD simulations would likely show significant flexibility arising from the rotation around the single bonds, particularly the C-N and C-C bonds connecting the aryl rings to the thiourea core. The number of rotatable bonds is a key descriptor of molecular flexibility, influencing its ability to adapt its conformation upon binding to a target. samipubco.com

Molecular Docking and Interaction Modeling (Non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-chlorophenyl)-N'-benzoylthiourea and its analogs, docking studies have been instrumental in predicting their binding modes and affinities to various protein targets.

Ligand-Target Interaction Prediction Methodologies

The prediction of ligand-target interactions for benzoylthiourea derivatives typically involves a multi-step computational workflow. The process begins with the preparation of the three-dimensional structures of both the ligand and the target protein. The ligand structure is often drawn using chemical drawing software and then energy-minimized to obtain a stable 3D conformation. nih.gov The 3D structure of the target protein is usually obtained from a public repository like the Protein Data Bank (PDB).

Various software packages are employed for molecular docking studies, including AutoDock Vina, Molexus, and Molecular Operating Environment (MOE). jppres.comjppres.com These programs utilize specific algorithms and scoring functions to explore the conformational space of the ligand within the binding site of the protein and to estimate the binding affinity. For example, a study on analogs of 1-allyl-3-benzoylthiourea used molecular docking to compare the interaction energy with the DNA gyrase subunit B receptor. nih.gov The methodology often includes redocking of a co-crystallized ligand to validate the docking protocol, where a low root-mean-square deviation (RMSD) between the docked and experimental poses indicates a reliable setup. jppres.com

Analysis of Binding Modes and Interaction Energies

Analysis of the docked poses of N-(3-chlorophenyl)-N'-benzoylthiourea and its analogs reveals key molecular interactions that contribute to binding. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in a docking study of 1-allyl-3-(3-chlorobenzoyl)thiourea with DNA gyrase subunit B, the compound exhibited a favorable binding affinity, indicated by a rerank score of -91.2304. nih.gov The binding mode analysis showed hydrogen bond interactions between the ligand and key amino acid residues in the active site of the protein. The thiourea moiety, with its N-H and C=S groups, and the benzoyl C=O group are common sites for hydrogen bonding. The aromatic rings (benzoyl and 3-chlorophenyl) often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The binding energies calculated from docking studies provide a quantitative estimate of the binding affinity. Different scoring functions are used to calculate these energies, such as the plant score in Molexus, which for a related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide, was found to be -67.19 kcal/mol when docked to the checkpoint kinase 1 receptor. jppres.com

Below is a table summarizing the binding scores of some benzoylthiourea derivatives from molecular docking studies.

| Compound | Target Protein | Docking Score (unit) | Reference |

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | -91.2304 (rerank score) | nih.gov |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 | -67.19 (plant score) | jppres.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on mechanistic aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For benzoylthiourea derivatives, QSAR studies have been employed to understand the structural features that govern their activity and to predict the activity of new, unsynthesized compounds.

Development of QSAR Models for Specific Molecular Interactions

The development of a QSAR model for N-(3-chlorophenyl)-N'-benzoylthiourea and its analogs involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (e.g., LogP, π), electronic properties (e.g., Hammett constants, σ), and steric properties (e.g., molar refractivity, MR; Taft steric parameter, Es).

Multiple Linear Regression (MLR) is a commonly used statistical method to build the QSAR model by finding a linear relationship between the biological activity and the molecular descriptors. For a series of N-benzoyl-N'-phenylthiourea derivatives, a QSAR study was conducted to correlate their cytotoxic activity against MCF-7 cancer cells with their physicochemical properties. The resulting QSAR equation highlighted the importance of the lipophilicity parameter (π) in determining the activity.

The best QSAR equation obtained in that study was: Log 1/IC50 = 0.354 π + 0.064

This equation indicates that increasing the lipophilicity of the substituent on the phenyl ring leads to an increase in cytotoxic activity. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (r), standard error (SE), and the F-statistic. For the above equation, the statistical parameters were n = 5, r = 0.922, SE = 0.864, and F = 16.953, indicating a statistically significant correlation.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the 3D structure of the molecules and their interaction fields. These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models have been successfully applied to other classes of enzyme inhibitors to guide the design of more potent compounds.

The table below lists the physicochemical parameters used in a QSAR study of N-benzoyl-N'-phenylthiourea derivatives.

| Compound | Log 1/IC50 | π (Lipophilicity) | σ (Electronic) | Es (Steric) |

| BFTU | -1.71 | 0.00 | 0.00 | -1.24 |

| 2-Cl-BFTU | -1.79 | 0.71 | 0.23 | -0.97 |

| 3-Cl-BFTU | -1.82 | 0.71 | 0.37 | -0.97 |

| 4-Cl-BFTU | -1.89 | 0.71 | 0.23 | -0.97 |

| 2,4-2Cl-BFTU | -1.95 | 1.42 | 0.46 | -1.94 |

Descriptors and Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that quantitatively correlate the chemical structure of a compound with its biological activity. The development and reliability of these models for "Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-" and related compounds depend critically on two key aspects: the selection of appropriate molecular descriptors and rigorous statistical validation.

Molecular Descriptors in QSAR Models

Molecular descriptors are numerical values that encode different physicochemical characteristics of a molecule. For benzoylthiourea derivatives, including the 3-chloro substituted compound, various types of descriptors are employed to build robust QSAR models. These descriptors typically fall into lipophilic, electronic, and steric categories. ubaya.ac.idubaya.ac.id

One of the most influential descriptors for this class of compounds is the lipophilicity parameter (π) . ubaya.ac.id Lipophilicity, often represented by logP or the Hansch constant (π), plays a crucial role in how a drug penetrates cell membranes to reach its target. ubaya.ac.idnih.gov In a QSAR study on N-benzoyl-N'-phenylthiourea and its derivatives, including the 3-Cl-BFTU compound, the lipophilic parameter π was identified as a key factor influencing cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.idresearchgate.net The resulting QSAR equation highlighted a direct correlation between lipophilicity and biological activity. ubaya.ac.id

Other descriptors used in the QSAR analysis of related benzoylthiourea compounds include:

Electronic Properties : These describe the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). atlantis-press.comresearchgate.net These parameters are vital for understanding a molecule's reactivity and its ability to engage in electronic interactions with a biological target. ubaya.ac.id

Steric Properties : Descriptors like Molar Refractivity (CMR) and Molecular Weight (MW) quantify the size and shape of the molecule. atlantis-press.comresearchgate.net Steric factors are critical for determining how well a compound fits into the binding site of a receptor. ubaya.ac.id

Topological and Quantum Chemical Indices : In broader studies of carbonyl thiourea derivatives, descriptors such as MATS2m (2D autocorrelation), JGI6 (3D-MoRSE descriptor), and N-070 have been utilized to build predictive models. researchgate.net

A study on N-benzoyl-N'-phenylthiourea and its four derivatives, including the specific compound Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, established a definitive QSAR equation based on the lipophilic parameter. ubaya.ac.id

Table 1: Example of a QSAR Equation for N-Benzoyl-N'-phenylthiourea Derivatives

| QSAR Equation | Key Descriptor |

|---|---|

| Log 1/IC50 = 0.354 π + 0.064 | π (Lipophilicity constant) |

Data sourced from a study on cytotoxic activity in MCF-7 cells. ubaya.ac.idresearchgate.net

This equation demonstrates that the lipophilic properties, as described by the π constant, significantly influence the cytotoxic activity of these compounds. ubaya.ac.id

Statistical Validation of QSAR Models

Validation is a crucial step to ensure that a QSAR model is robust, predictive, and not a result of chance correlation. nih.govnih.gov The process involves both internal and external validation techniques to assess the model's reliability. nih.govanalis.com.my

Internal Validation : This process evaluates the stability and robustness of a model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation. googleapis.com In this technique, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. The predictive power is quantified by the cross-validated correlation coefficient (q² or r²cv). googleapis.commdpi.com For a QSAR model to be considered acceptable, it should generally have a q² value greater than 0.5. mdpi.com

External Validation : This is considered the most definitive test of a model's predictive capability. mdpi.com The original dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model's ability to accurately predict the activities of the compounds in the test set is then evaluated. chalcogen.ro

Key statistical parameters used to validate QSAR models for thiourea derivatives include:

Correlation Coefficient (r or R) : Measures the quality of the linear relationship between the predicted and observed activities.

Coefficient of Determination (r²) : Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). mdpi.com A value closer to 1.0 indicates a better fit. Acceptable models typically have an r² > 0.6. mdpi.com

Cross-validated Correlation Coefficient (q² or r²cv) : Assesses the internal predictive power of the model.

Predicted R² (pred_r²) : Measures the predictive power of the model for an external test set. chalcogen.ro A model is considered predictive if pred_r² > 0.5. chalcogen.ro

Standard Error (SE) : Measures the deviation of the predicted values from the observed values. ubaya.ac.id

Root Mean Square Error (RMSE) : Represents the standard deviation of the prediction errors (residuals). researchgate.net Lower values for RMSEC (calibration), RMSECV (cross-validation), and RMSEP (prediction) indicate a better model. researchgate.net

Studies on benzoylthiourea and related carbonyl thiourea derivatives have reported statistically significant models, as demonstrated by their validation parameters.

Table 2: Statistical Validation Parameters from QSAR Studies on Thiourea Derivatives

| Study Focus | Model | r² | q² (r²cv) | F-value | SE | Other |

|---|---|---|---|---|---|---|

| N-Benzoyl-N'-phenylthiourea Derivatives ubaya.ac.idresearchgate.net | Cytotoxicity | 0.922 (r) | - | 16.953 | 0.864 | n=5, Sig=0.026 |

| Carbonyl Thiourea Derivatives researchgate.net | Anti-amoebic | 0.827 | 0.682 | - | - | RMSEC=0.047, RMSECV=0.064, r²test=0.790 |

Note: Some studies report the correlation coefficient (r) instead of the coefficient of determination (r²).

The robust statistical validation of these QSAR models provides confidence in their ability to predict the biological activity of new, unsynthesized derivatives of Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-, thereby guiding future drug design and development efforts.

Coordination Chemistry and Supramolecular Assembly of Urea, 1 Benzoyl 3 3 Chlorophenyl 2 Thio

Chelation Behavior with Metal Ions

The presence of oxygen, nitrogen, and sulfur donor atoms in the 1-benzoyl-3-(3-chlorophenyl)-2-thiourea molecule provides a multitude of bonding possibilities with metal ions. uzh.ch These derivatives of thiourea (B124793) are recognized for their ability to form stable complexes with a variety of transition metals. hilarispublisher.com

Metal complexes of benzoylthiourea (B1224501) derivatives, including those with chloro-substitutions, are typically synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent. For instance, transition metal complexes of the related N-(p-chlorophenyl)-N'-benzoyl thiourea with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using microwave irradiation, a method associated with green chemistry. hilarispublisher.com

The characterization of these metal complexes is comprehensively carried out using a range of spectroscopic and analytical techniques. Elemental analysis, mass spectrometry, FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR are routinely employed to elucidate the structure and composition of the complexes. hilarispublisher.com FT-IR spectroscopy is particularly useful in determining the coordination mode of the ligand, with shifts in the vibrational frequencies of the C=O and C=S groups indicating their involvement in bonding with the metal ion.

The geometry of the metal complexes is often inferred from their electronic spectra and magnetic susceptibility measurements. hilarispublisher.com For example, the stereochemistry of metal ions in complexes can be assigned using electronic spectral data. hilarispublisher.com

Benzoylthiourea derivatives can act as either monodentate or bidentate ligands. uzh.ch Coordination can occur through the sulfur atom of the thiocarbonyl group, or in a bidentate fashion involving both the sulfur atom and the oxygen atom of the carbonyl group. mdpi.com The ligand can coordinate to metal centers as a neutral molecule or as a mono-anion. uzh.ch This versatility in coordination leads to the formation of both mononuclear and multinuclear transition metal complexes. uzh.ch

Studies on related N,N-dialkyl-N'-3-chlorobenzoylthiourea ligands have shown that they coordinate with Cu(II) and Ni(II) atoms through the sulfur and oxygen atoms. nih.gov In these complexes, the two sulfur and two oxygen atoms are typically found to be mutually cis to each other. nih.gov The stoichiometry of the resulting complexes is often influenced by the reaction conditions and the nature of the metal ion.

While the coordination chemistry of benzoylthioureas with transition metals is well-documented, their interactions with lanthanides are a less explored area. However, the hard oxygen donor of the carbonyl group and the soft sulfur donor of the thiocarbonyl group suggest the potential for complex formation with lanthanide ions as well.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. For the related compound, 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea, X-ray analysis has confirmed that the molecule exists in the thione form with typical C=S and C=O bond lengths. nih.gov In its crystal structure, an intramolecular N-H···O hydrogen bond stabilizes the molecular conformation, and intermolecular N-H···S hydrogen bonds link molecules into centrosymmetric dimers. nih.gov Similar structural motifs can be anticipated for the metal complexes of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea. For instance, the crystal structure of a platinum(II) complex with N,N-disubstituted-4-chlorobenzoyl thiourea ligands revealed a square-planar coordination geometry around the Pt(II) atom, with coordination through two oxygen and two sulfur atoms in a cis configuration. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a valuable tool for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum of a Cu(II) complex with N-(p-chlorophenyl)-N'-benzoyl thiourea has been reported to show broad signals with two "g" values (g∥ and g⊥), which is characteristic of complexes with a 2B1 (dx2-y2) orbital ground state. hilarispublisher.com

Interactive Data Table: Spectroscopic Data for a Related Cu(II) Complex

| Parameter | Value | Reference |

| g∥ | < 2.3 | hilarispublisher.com |

| g⊥ | < 2.3 | hilarispublisher.com |

| gav | 2.107 | hilarispublisher.com |

| Magnetic Moment (B.M.) | 1.89 | hilarispublisher.com |

Anion Recognition and Sensing Mechanisms

The thiourea moiety is a well-established functional group for the recognition and sensing of anions. researchgate.net The two N-H groups of the thiourea unit can act as hydrogen bond donors, forming stable complexes with a variety of anions. researchgate.net

The design of anion receptors based on the thiourea scaffold relies on the principle of hydrogen bonding. researchgate.net The strength and selectivity of the anion binding can be tuned by modifying the electronic properties of the thiourea derivative. For instance, the inclusion of electron-withdrawing groups on the aromatic rings attached to the thiourea moiety can increase the acidity of the N-H protons, thereby enhancing the hydrogen-bonding ability and leading to stronger anion binding. nih.gov

For effective anion sensing, a signaling unit, such as a chromophore or fluorophore, is often incorporated into the receptor's structure. digitellinc.com The binding of an anion to the thiourea group can then induce a change in the electronic properties of the signaling unit, resulting in a detectable colorimetric or fluorescent response. digitellinc.com The design often aims for a preorganized structure that presents the hydrogen bond donors in a complementary fashion to the target anion's geometry. researchgate.net

Several spectroscopic techniques are employed to study the anion recognition and sensing properties of thiourea-based receptors. UV-Vis spectroscopy is a common method to monitor the changes in the electronic absorption spectrum of the receptor upon addition of an anion. mdpi.com The formation of a hydrogen-bonded complex can lead to shifts in the absorption bands or the appearance of new charge-transfer bands. nih.gov These changes can be used to determine the binding affinity and stoichiometry of the receptor-anion complex. mdpi.com In some cases, the interaction with a basic anion can lead to the deprotonation of the thiourea N-H protons, causing a significant color change. nih.gov

¹H NMR spectroscopy is another powerful tool to investigate anion binding. digitellinc.com The chemical shifts of the thiourea N-H protons are particularly sensitive to hydrogen bonding, and a downfield shift is typically observed upon complexation with an anion. nih.gov This technique provides direct evidence of the hydrogen bonding interaction.

Electrochemical methods can also be utilized to assess the complexation of anions by thiourea-based receptors. researchgate.net These techniques can provide insights into the binding affinity and the thermodynamic parameters of complex formation at interfaces. researchgate.net

Binding Stoichiometry and Association Constant Determination

The benzoylthiourea functional group is recognized for its capacity to coordinate with metal ions and form hydrogen bonds with anions. The nitrogen and sulfur atoms can act as donor sites for transition metals, while the N-H protons can serve as hydrogen bond donors for anion binding.

However, specific studies detailing the binding stoichiometry or association constants for Urea (B33335), 1-benzoyl-3-(3-chlorophenyl)-2-thio- with specific metal or anion guests are not available in the reviewed scientific literature. While the general class of thiourea derivatives has been extensively studied as ligands and anion receptors, quantitative binding data for this particular substituted compound has not been reported.

Supramolecular Interactions and Self-Assembly

The molecular structure and substituent groups on Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- facilitate a range of supramolecular interactions that dictate its self-assembly into well-defined crystalline architectures. These non-covalent forces, particularly hydrogen bonding, are fundamental to the formation of its solid-state structure.

The crystal structure of 1-benzoyl-3-(3-chlorophenyl)thiourea reveals a robust network of hydrogen bonds that define its molecular conformation and intermolecular connections. researchgate.net

Intermolecular Hydrogen Bonding: The primary interaction responsible for linking individual molecules is a pair of intermolecular N—H···S hydrogen bonds. researchgate.net These bonds form between the sulfur atom of the thiourea group on one molecule and an N-H proton on an adjacent molecule. This specific and directional interaction is responsible for the formation of dimeric structures within the crystal lattice. researchgate.net

Table 1. Hydrogen Bond Geometry for Related Benzoylthiourea Compounds Data for a related compound, 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea, is provided for illustrative purposes of typical bond lengths and angles.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |

|---|---|---|---|---|---|

| N—H···O | 0.86 | 1.89 | 2.586 | 137 | Intramolecular |

| N—H···S | 0.86 | 2.83 | 3.677 | 168 | Intermolecular |

The self-assembly of 1-benzoyl-3-(3-chlorophenyl)thiourea into a crystalline solid is directed by the hydrogen bonding patterns. The intermolecular N—H···S hydrogen bonds link molecules into centrosymmetric dimers. researchgate.net This dimer motif serves as the fundamental building block of the crystal structure.

The crystal packing is a result of the propagation of these dimeric units in three-dimensional space. The compound crystallizes in the monoclinic P21/n space group. researchgate.net The arrangement of these dimers and their relative orientations are governed by weaker van der Waals forces and other non-covalent interactions, leading to an efficiently packed crystal lattice.

Table 2. Crystal Data and Structure Refinement for 1-Benzoyl-3-(3-chlorophenyl)thiourea researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₁ClN₂OS |

| Formula weight | 290.76 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 11.2191 (9) |

| b (Å) | 4.5955 (4) |

| c (Å) | 25.631 (2) |

| β (°) | 100.438 (2) |

| Volume (ų) | 1299.61 (19) |

| Z | 4 |

π-π Stacking: The molecule contains two aromatic rings, a benzoyl ring and a 3-chlorophenyl ring. The dihedral angle between the planes of these two rings is 19.02 (9)°. researchgate.net This relatively small angle between the rings within a single molecule suggests a non-planar conformation. While π-π stacking is a common interaction in aromatic compounds, specific evidence of significant intermolecular π-π stacking interactions for 1-benzoyl-3-(3-chlorophenyl)thiourea is not explicitly reported in the crystallographic analysis. researchgate.net

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Despite the presence of a chlorine atom on the phenyl ring, there is no report of its involvement in significant halogen bonding or hydrogen bonding within the crystal structure of 1-benzoyl-3-(3-chlorophenyl)thiourea. researchgate.net Studies on similarly structured compounds have also indicated that the chlorine atoms are not involved in hydrogen bonding. nih.gov

Chalcogen Interactions: Chalcogen bonding involves the non-covalent interaction of chalcogen atoms like sulfur. While the sulfur atom in 1-benzoyl-3-(3-chlorophenyl)thiourea is a key participant in strong N-H···S hydrogen bonding, there is no specific mention of other types of chalcogen-chalcogen or chalcogen-π interactions contributing to the crystal packing in the available literature.

Mechanistic Insights into Biological Interactions Molecular and Biochemical Level, Non Clinical

Enzyme Inhibition Mechanisms

Research into thiourea (B124793) derivatives suggests that a significant facet of their biological activity stems from the ability to inhibit specific enzymes. The presence of electron-withdrawing groups, such as a chlorine atom in the meta-position of the phenyl ring, has been shown to enhance the inhibitory potency of these compounds against certain enzymes like urease. core.ac.ukresearchgate.net

The interaction of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea with enzyme active sites is governed by a combination of hydrogen bonding, hydrophobic interactions, and coordination bonds. The core benzoylthiourea (B1224501) structure contains key functional groups that act as hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen and thiocarbonyl sulfur). nih.govhilarispublisher.com

Crystal structure analysis of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea reveals a specific three-dimensional conformation stabilized by an intramolecular hydrogen bond between a thioamide hydrogen atom (N-H) and the carbonyl oxygen atom (C=O), which forms a stable six-membered ring. nih.govresearchgate.net This stabilized, relatively planar conformation is critical for fitting into the binding pocket of a target enzyme. The dihedral angle between the 3-chlorophenyl and benzoyl rings is a key determinant of its shape. researchgate.net

In the context of metalloenzymes, such as urease which contains a nickel center, the thiocarbonyl sulfur (C=S) and carbonyl oxygen (C=O) atoms of the thiourea backbone are capable of forming coordination bonds with the metal ions in the active site, thereby disrupting the enzyme's catalytic activity. The phenyl rings contribute to the binding affinity through hydrophobic and van der Waals interactions with nonpolar amino acid residues within the active site.

Table 1: Key Molecular Interactions in Benzoylthiourea-Enzyme Binding

| Interaction Type | Involved Functional Groups of Ligand | Potential Interacting Partner in Enzyme |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), C=S (acceptor) | Amino acid residues (e.g., Asp, Glu, His) |

| Coordination | C=S (sulfur), C=O (oxygen) | Metal ions in active site (e.g., Ni²⁺ in urease) |

| Hydrophobic | Benzoyl ring, 3-chlorophenyl ring | Nonpolar amino acid residues (e.g., Leu, Val, Phe) |

| π-π Stacking | Aromatic rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

While specific enzyme kinetic studies for 1-benzoyl-3-(3-chlorophenyl)-2-thiourea are not extensively detailed in the available literature, research on structurally similar compounds provides significant insights. For instance, kinetic analysis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which also feature a meta-chloro substitution, has identified them as potent urease inhibitors. nih.gov

These studies revealed a non-competitive type of inhibition. nih.gov In this model, the inhibitor does not compete with the substrate for the active site but binds to an allosteric (or secondary) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. The inhibitor's effectiveness, in this case, is dependent on its own concentration but not that of the substrate. The inhibition constant (Ki) value determined for these analogs underscores a high affinity for the enzyme. nih.gov

Table 2: Urease Inhibition Data for an Analogous Meta-Chloro Thiourea Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Ki (µM) |

| 1-(4-nitrobenzoyl)-3-[3-chloro-2-methylphenyl]thiourea | Jack Bean Urease | 0.0019 ± 0.0011 | Non-competitive | 0.0003 |

| Thiourea (Standard) | Jack Bean Urease | 4.7455 ± 0.0545 | Competitive | - |

| Data derived from a structurally related compound to illustrate the potential mechanism. nih.gov |

Receptor Binding Mechanisms (Non-clinical)

In silico molecular docking studies on compounds analogous to 1-benzoyl-3-(3-chlorophenyl)-2-thiourea have been instrumental in predicting and understanding their interactions with specific biological receptors, such as the bacterial enzyme DNA gyrase subunit B. nih.govnih.gov

Molecular docking simulations of 1-allyl-3-(3-chlorobenzoyl)thiourea, a compound with high structural similarity, have shown a strong binding affinity for the ATP-binding site of the DNA gyrase B subunit. nih.govnih.gov The 3-chloro analog demonstrated the most favorable binding energy among the tested compounds, with a rerank score of -91.2304, indicating a highly stable interaction. nih.govnih.govmui.ac.ir

The recognition process is driven by the formation of hydrogen bonds between the ligand's N-H and C=O groups and key amino acid residues in the receptor's binding pocket. The 3-chlorophenyl and benzoyl rings engage in hydrophobic interactions, further anchoring the ligand within the receptor. The presence and position of the electron-withdrawing chlorine atom on the phenyl ring are noted to be significant factors in determining the potency of these interactions. nih.gov

The intrinsic conformation of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea is relatively planar, stabilized by the previously mentioned intramolecular N-H···O hydrogen bond. researchgate.net This pre-organized conformation minimizes the energetic penalty required for the ligand to adopt a bioactive shape upon entering a receptor's binding site.

While the binding of a ligand typically induces minor conformational adjustments in the receptor to achieve an optimal fit (an "induced fit" model), the primary conformational aspect in this interaction is the ligand's ability to present a rigid, well-defined shape that is complementary to the receptor pocket. The stability of this bound state is a direct result of the cumulative energy of the various intermolecular interactions established upon binding.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Beyond specific enzyme and receptor targets, thiourea derivatives can interact with other crucial biological macromolecules. The primary modes of interaction with proteins are similar to those described for enzymes, involving hydrogen bonding and hydrophobic interactions with amino acid side chains.

Interactions with nucleic acids, particularly DNA, represent another potential mechanism of action. Studies on thiourea-based polymers have demonstrated an ability to induce DNA damage, suggesting a direct interaction. nih.gov The planar aromatic rings of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea allow for potential interactions with the DNA double helix through mechanisms such as:

Groove Binding: The molecule may fit into the minor or major grooves of the DNA helix, stabilized by van der Waals forces and hydrogen bonds with the base pairs.

Intercalation: The planar ring systems could potentially insert themselves between the stacked base pairs of the DNA, causing a structural distortion that can interfere with replication and transcription processes.

These interactions are non-covalent and are predicted through computational modeling, with the specific mode and affinity depending on the precise structure of the thiourea derivative.

Spectroscopic Probes for Binding Affinity and Mechanism

Spectroscopic techniques are pivotal in understanding the non-covalent and covalent interactions between 1-benzoyl-3-(3-chlorophenyl)-2-thiourea and biological targets. Methods such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data on the binding events.

In UV-Vis spectroscopy, the electronic transitions within the molecule are observed. For benzoylthiourea derivatives, characteristic absorption bands are typically seen in the UV region. These bands correspond to π–π* transitions originating from the aromatic rings and n–π* transitions from the carbonyl (C=O) and thiocarbonyl (C=S) groups. hilarispublisher.com Upon binding to a macromolecule like a protein or DNA, shifts in the wavelength (bathochromic or hypsochromic) or changes in the intensity (hyperchromic or hypochromic) of these absorption bands can indicate an interaction, allowing for the quantification of binding affinity.

FTIR spectroscopy provides information about the vibrational modes of the molecule's functional groups. The spectra of benzoylthiourea derivatives are characterized by distinct stretching vibration bands for N-H, C=O, and C=S groups. researchgate.net Changes in the position and intensity of these bands upon interaction with a biological target suggest the involvement of these specific functional groups in the binding process. For instance, a shift in the C=O and C=S bands can indicate coordination with a metal cofactor in an enzyme or hydrogen bonding with amino acid residues. researchgate.netksu.edu.tr

NMR spectroscopy offers detailed atomic-level information about the structure and environment of the compound. Chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding. ksu.edu.tr Upon binding to a receptor, changes in the chemical shifts of protons in both the compound and the macromolecule can identify the binding site and elucidate the nature of the interaction.

| Spectroscopic Technique | Typical Observation for Benzoylthiourea Derivatives | Information Gained Upon Binding to Macromolecules |

|---|---|---|

| UV-Visible Spectroscopy | Absorption bands for π–π* (aromatic) and n–π* (C=O, C=S) transitions. hilarispublisher.com | Shifts in wavelength and/or intensity indicating binding events and affinity. |

| FTIR Spectroscopy | Characteristic stretching bands for N-H, C=O, and C=S groups. researchgate.net | Frequency shifts indicating the involvement of specific functional groups in hydrogen bonding or coordination. ksu.edu.tr |

| NMR Spectroscopy | Distinct chemical shifts for N-H and aromatic protons. ksu.edu.tr | Changes in chemical shifts providing insights into the binding site and conformation of the adduct. |

Structural Aspects of Macromolecule-Compound Adducts

The three-dimensional structure of 1-benzoyl-3-(3-chlorophenyl)-2-thiourea and its adducts with macromolecules is crucial for understanding its biological function. X-ray crystallography and computational molecular docking studies have provided significant insights into the structural features of related benzoylthiourea compounds.

Crystallographic studies of similar benzoylthiourea derivatives reveal a common and stable molecular conformation. nih.govmdpi.com This conformation is stabilized by a strong intramolecular N-H···O hydrogen bond, which forms a six-membered pseudo-ring. nih.gov The molecule generally exists in the thione form, with typical double-bond character for C=S and C=O groups and shortened C-N bonds. nih.gov In the solid state, these molecules often form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. nih.govnih.gov This inherent ability to form specific hydrogen bonds is a key determinant of its interaction with biological targets.